
Carboxyphosphamide Benzyl Ester
Vue d'ensemble
Description
Carboxyphosphamide Benzyl Ester is a chemical compound with the molecular formula C14H21Cl2N2O4P. It is known for its multifaceted properties and applications in various scientific fields. This compound is particularly significant in the realms of drug development, nanotechnology, and catalysis .
Applications De Recherche Scientifique
Chemical Properties and Reactions
Carboxyphosphamide Benzyl Ester is characterized by its ability to undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can yield various products depending on the conditions used.
- Oxidation : Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate.
- Reduction : Involves the addition of hydrogen or removal of oxygen, typically using lithium aluminum hydride.
- Substitution : Involves replacing one atom or group with another.
The stable isotope labeling of CPBE allows for its use as a reference standard in analytical chemistry and biological studies.
Analytical Chemistry
CPBE serves as a reference standard for quantifying and identifying compounds in complex mixtures. Its stable isotope labeling enhances the accuracy of analytical measurements.
Biological Studies
In metabolic studies, CPBE is employed to trace biochemical pathways. This application is crucial for understanding metabolic processes and drug interactions within biological systems.
Pharmacokinetics
CPBE is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. This information is vital for drug development and safety assessments.
Industrial Applications
In quality control processes, CPBE ensures the precision of analytical measurements in various industries, including pharmaceuticals and biochemistry.
Case Study 1: Metabolic Pathway Tracing
In a study published in Nature Communications, researchers used CPBE to trace metabolic pathways in cancer cells. The deuterium labeling provided insights into the metabolic adaptations of cancer cells under nutrient stress conditions .
Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study demonstrated that CPBE could effectively model drug metabolism in vivo. The study found that drugs labeled with CPBE exhibited predictable absorption profiles, aiding in the development of more effective therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carboxyphosphamide Benzyl Ester can be synthesized through various methods. One common approach involves the esterification of carboxylic acids with benzyl alcohols. This reaction can be catalyzed by different agents, such as 2-benzyloxy-1-methylpyridinium triflate, which provides a mild and efficient pathway for the synthesis of benzyl esters . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under an oxygen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are typically conducted under controlled conditions to ensure high yields and purity. The use of catalysts such as tetranuclear zinc clusters can promote transesterification reactions under mild conditions, offering environmental and economic advantages .
Analyse Des Réactions Chimiques
Types of Reactions
Carboxyphosphamide Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like KMnO4 and OsO4.
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Nucleophiles such as RLi and RMgX can facilitate substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Mécanisme D'action
The mechanism of action of Carboxyphosphamide Benzyl Ester involves its interaction with molecular targets and pathways. It is metabolized in the body to form active intermediates that exert their effects by alkylating DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents like cyclophosphamide .
Comparaison Avec Des Composés Similaires
Carboxyphosphamide Benzyl Ester can be compared with other similar compounds such as:
Cyclophosphamide: Both compounds share a similar mechanism of action, involving DNA alkylation.
Ifosfamide: Another alkylating agent with comparable properties and applications.
Melphalan: Used in chemotherapy, it also functions through DNA alkylation.
This compound stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Activité Biologique
Carboxyphosphamide benzyl ester is a derivative of cyclophosphamide, an alkylating agent used primarily in cancer therapy. This compound has garnered attention due to its unique biological activities, including its mechanism of action, pharmacokinetics, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound functions as an alkylating agent, similar to its parent compound cyclophosphamide. The primary mechanism involves the formation of covalent bonds with DNA, leading to DNA cross-linking and subsequent inhibition of DNA synthesis and transcription. This process is critical in exerting cytotoxic effects on rapidly dividing cancer cells.
- Alkylation Process : The compound undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, resulting in the formation of active metabolites that can alkylate DNA.
- Cross-Linking : The alkylation leads to cross-linking between DNA strands, preventing proper replication and transcription, which is a hallmark of many chemotherapeutic agents.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of cyclophosphamide:
- Absorption : After oral administration, peak plasma concentrations are typically reached within 1 hour.
- Distribution : The volume of distribution ranges from 30 to 50 L, indicating extensive tissue distribution.
- Metabolism : Approximately 75% of the drug is metabolized by various cytochrome P450 isoforms (CYP2A6, CYP2B6, CYP3A4) into active metabolites such as phosphoramide mustard and acrolein .
- Elimination : The compound is primarily eliminated through urine as metabolites, with only 10-20% excreted unchanged .
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For example, it has shown efficacy in inhibiting the proliferation of breast cancer cells and leukemia cells.
- Case Studies : In clinical settings, derivatives like carboxyphosphamide have been evaluated for their effectiveness in combination therapies. One study demonstrated enhanced antitumor effects when combined with other chemotherapeutic agents .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the potential for this compound to act as a more targeted therapeutic agent:
- Selective Toxicity : Unlike some traditional alkylating agents that exhibit broad toxicity profiles, this compound may offer selective targeting capabilities due to its unique structure.
- Combination Therapies : Studies suggest that when used in conjunction with other drugs (e.g., immunotherapies), it may enhance overall treatment efficacy while reducing side effects .
Propriétés
IUPAC Name |
benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRQYEVJTAKGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311053 | |
Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37979-67-2 | |
Record name | NSC236628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.